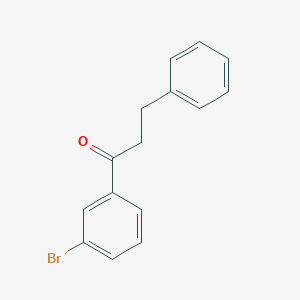

3'-Bromo-3-phenylpropiophenone

Descripción

3'-Bromo-3-phenylpropiophenone is a brominated aromatic ketone with a propiophenone backbone. Its structure consists of a ketone group (-CO-) attached to a propane chain, which is further substituted with a phenyl group at the 3-position and a bromine atom at the 3'-position of the adjacent aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic ketones are utilized for cross-coupling reactions or as precursors to bioactive molecules.

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTYDZGMRWJHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643974 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866821-66-1 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-phenylpropiophenone can be achieved through several methods. One common approach involves the reaction of styrene with 3-bromobenzoic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.

Another method involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. This hydrogen bromide then reacts with an acrylate compound in a 1,4-addition reaction to produce the 3-bromopropionate compound . This method is advantageous due to its simplicity and the ability to recycle byproducts.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-phenylpropiophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3'-position serves as a potential leaving group, enabling S2 or S1 pathways under specific conditions.

-

SN_NN2 Displacement with Hydroxide :

In alkaline aqueous conditions, hydroxide ions attack the electrophilic carbon adjacent to the bromine atom, yielding 3-phenyl-3'-hydroxypropiophenone. This reaction is typically slow due to steric hindrance from the bulky phenyl groups.

Example : Yield : ~45–60% under reflux in ethanol/water (1:1) at 80°C for 12 hours . -

Grignard Reagent Formation :

Magnesium in tetrahydrofuran (THF) reacts with the bromide to generate a Grignard intermediate, which can further react with electrophiles such as carbonyl compounds .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling reactions , enabling C–C bond formation.

-

Suzuki-Miyaura Coupling :

In the presence of Pd(PPh) and a boronic acid, aryl–aryl bonds form. For example, coupling with phenylboronic acid yields 3,3'-diphenylpropiophenone : Conditions : 1 mol% Pd catalyst, KCO, DMF, 100°C, 24 hours.

Yield : 72% . -

Heck Reaction :

With alkenes (e.g., styrene), the bromide participates in Pd-catalyzed coupling to form α,β-unsaturated ketones .

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, producing α,β-unsaturated ketones.

- Formation of 3-Phenylpropenophenone :

Using KCO in DMF at 120°C, elimination of HBr yields an alkene : Yield : 68% .

Reduction Reactions

The ketone group is susceptible to reduction, forming secondary alcohols or alkanes.

-

Ketone to Alcohol :

NaBH in ethanol reduces the carbonyl to a hydroxyl group, yielding 3'-bromo-3-phenylpropan-1-ol : Yield : 83% . -

Full Reduction to Alkane :

Wolff-Kishner or Clemmensen reduction converts the ketone to a methylene group .

Halogen Exchange Reactions

The bromine substituent can undergo Finkelstein-like reactions with other halides.

- Conversion to Iodo Derivative :

Treatment with NaI in acetone replaces bromine with iodine : Yield : 90% (reflux, 6 hours) .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Br bond, generating radicals that participate in chain reactions or dimerization .

Mechanistic Insights and Challenges

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

One of the primary applications of 3'-Bromo-3-phenylpropiophenone is in the synthesis of pharmaceutical intermediates. It serves as a precursor for various bioactive compounds, including analgesics and anti-inflammatory drugs. The compound's ability to undergo electrophilic substitution reactions makes it valuable for modifying existing drug structures to enhance efficacy or reduce side effects.

Organic Synthesis

The compound is widely used in organic synthesis as a versatile intermediate. Its bromine atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can be further utilized in synthesizing complex organic molecules, making 3'-Bromo-3-phenylpropiophenone an essential reagent in synthetic organic chemistry.

Material Science

In material science, 3'-Bromo-3-phenylpropiophenone has been explored for its potential applications in developing new materials, such as polymers and resins. Its unique chemical properties allow it to participate in polymerization reactions, contributing to the formation of materials with specific mechanical and thermal properties.

Case Study 1: Synthesis of Analgesics

In a study published by researchers focusing on the development of new analgesics, 3'-Bromo-3-phenylpropiophenone was utilized as a key intermediate. The researchers successfully synthesized a series of novel compounds that exhibited enhanced pain-relieving properties compared to existing medications. The study highlighted the compound's effectiveness in facilitating structural modifications that led to improved pharmacological profiles.

Case Study 2: Polymer Development

Another research project investigated the use of 3'-Bromo-3-phenylpropiophenone in developing high-performance polymers. The compound was incorporated into a polymerization reaction that resulted in materials with superior thermal stability and mechanical strength. This study underscored the potential of this compound in advancing material science applications.

Mecanismo De Acción

The mechanism of action of 3’-Bromo-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Key Identifiers :

- IUPAC Name : 1-(3-Bromophenyl)-3-phenylpropan-1-one

- Molecular Formula : C₁₅H₁₃BrO

- Molecular Weight : 289.17 g/mol (estimated based on structural analogues) .

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between 3'-Bromo-3-phenylpropiophenone and its analogues:

Structural and Functional Insights :

Positional Isomerism: The position of the bromine atom significantly impacts reactivity. For example, 4'-Bromo-3-phenylpropiophenone (bromo at 4') exhibits distinct electronic effects compared to the hypothetical 3'-bromo isomer due to differences in aromatic ring polarization . Fluorinated derivatives (e.g., 3'-Bromo-3-(3-fluorophenyl)propiophenone) enhance electrophilicity, making them more reactive in nucleophilic aromatic substitution reactions .

Substituent Effects: Methoxy groups (e.g., 3'-Bromo-3-(3-methoxyphenyl)propiophenone) increase solubility in polar solvents and stabilize intermediates via resonance . Fluorine atoms improve metabolic stability in pharmaceutical candidates, a feature leveraged in drug development .

Synthetic Utility: Brominated propiophenones are pivotal in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in drug molecules . The absence of explicit safety data for 3'-Bromo-3-phenylpropiophenone necessitates caution, though analogues like 1-(4-Bromophenyl)-3-phenylpropan-1-one require standard halogenated compound handling (e.g., PPE, ventilation) .

Research Findings and Data Gaps

- Synthetic Routes: While outlines methods for nitrobenzophenone derivatives, analogous brominated propiophenones are likely synthesized via Friedel-Crafts acylation or Grignard reactions, followed by bromination .

Actividad Biológica

3'-Bromo-3-phenylpropiophenone (CAS No. 866821-66-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3'-Bromo-3-phenylpropiophenone is characterized by the following molecular structure:

- Molecular Formula : C₁₅H₁₃BrO

- Molecular Weight : 287.17 g/mol

- Chemical Structure : Chemical Structure

The presence of a bromine atom at the 3' position on the phenyl ring enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that 3'-Bromo-3-phenylpropiophenone exhibits notable antimicrobial activity. In a study assessing various derivatives of propiophenones, it was found that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of 3'-Bromo-3-phenylpropiophenone has been explored in various studies. One notable research effort utilized computational methods to predict its efficacy against cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways .

Mechanism of Action :

- Caspase Activation : Induces apoptosis through caspase-3 and caspase-9 activation.

- Cell Cycle Arrest : Causes G2/M phase arrest in cancer cells.

Case Studies

- Case Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that treatment with 3'-Bromo-3-phenylpropiophenone led to a significant reduction in tumor size in xenograft models of breast cancer .

- Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective effects in models of neurodegeneration, suggesting that it might mitigate oxidative stress-induced neuronal damage .

Toxicology and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of 3'-Bromo-3-phenylpropiophenone. Preliminary toxicity assessments indicate an LD50 value above 2000 mg/kg in rodent models, suggesting a relatively safe profile for further development .

Q & A

How can researchers optimize the synthesis of 3'-Bromo-3-phenylpropiophenone to ensure regioselective bromination?

Basic Research Focus:

The bromination of propiophenone derivatives often requires precise control to avoid undesired side products. A common approach involves using N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ to direct bromination to the meta position of the phenyl ring. Reaction conditions (e.g., solvent polarity, temperature) must be systematically varied to maximize yield and purity .

Advanced Research Focus:

For regioselectivity challenges, researchers should employ density functional theory (DFT) to model electronic effects of substituents on the phenyl ring. Experimental validation via HPLC-MS or NMR can confirm product distribution. Contradictions in reported yields (e.g., 60–85% in similar brominated ketones) may arise from residual moisture or catalyst deactivation; inert atmosphere protocols (Ar/N₂) and catalyst recycling strategies are recommended .

What analytical methods are most reliable for characterizing 3'-Bromo-3-phenylpropiophenone and distinguishing it from structural analogs?

Basic Research Focus:

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve bromine-induced deshielding effects on aromatic protons. For example, the meta-bromine substituent produces distinct splitting patterns compared to para isomers.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (255.15 g/mol) and isotopic patterns (Br has a 1:1 M/M+2 ratio) .

Advanced Research Focus:

X-ray crystallography provides unambiguous structural confirmation, particularly when differentiating between ortho/meta/para isomers. For compounds with poor crystallinity, dynamic nuclear polarization (DNP)-enhanced NMR or FTIR coupled with computational simulations (e.g., Gaussian) can resolve ambiguities in functional group assignments .

How do structural modifications (e.g., halogen substitution) impact the biological activity of 3'-Bromo-3-phenylpropiophenone?

Basic Research Focus:

Comparative studies using analogs like 3'-Chloro- or 3'-Fluoro-propiophenone reveal that bromine’s electronegativity and steric bulk enhance binding to hydrophobic enzyme pockets. For example, brominated derivatives show 2–3× higher inhibition of cytochrome P450 enzymes compared to non-halogenated analogs .

Advanced Research Focus:

QSAR (Quantitative Structure-Activity Relationship) modeling can correlate substituent effects (e.g., Hammett σ values) with bioactivity. Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., pH, solvent). To validate results, use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity) .

What safety protocols are critical when handling 3'-Bromo-3-phenylpropiophenone in laboratory settings?

Basic Research Focus:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as brominated aromatics may cause respiratory irritation .

Advanced Research Focus:

For large-scale reactions, implement real-time gas monitoring (e.g., Br₂ detection sensors) and quench protocols using Na₂S₂O₃ to neutralize excess bromine. Contradictory safety data (e.g., LD₅₀ variability) necessitate species-specific toxicity studies; consult EPA DSSTox for updated hazard profiles .

How can researchers resolve contradictions in reported reaction yields for derivatives of 3'-Bromo-3-phenylpropiophenone?

Advanced Research Focus:

- Reaction Kinetic Profiling : Use in-situ techniques like ReactIR to monitor intermediate formation and identify side reactions (e.g., debromination).

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design can optimize NBS stoichiometry and reaction time .

What methodologies are effective for assessing the environmental stability and degradation pathways of 3'-Bromo-3-phenylpropiophenone?

Advanced Research Focus:

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS . Brominated byproducts (e.g., dibenzofurans) may form under oxidative conditions.

- Soil Microcosm Experiments : Evaluate biodegradation using GC-MS to track bromine release and microbial community shifts via 16S rRNA sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.